molecular formula C14H8F4O3 B6364827 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1183674-44-3

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6364827
CAS RN: 1183674-44-3
M. Wt: 300.20 g/mol
InChI Key: WJVFLFJAAQOFJO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid (5F-2TFPB) is a fluorinated benzoic acid that has been used in a variety of scientific applications. It is a versatile compound with a wide range of potential applications in drug development, organic synthesis, and analytical chemistry.

Scientific Research Applications

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in analytical chemistry, and as a precursor for drug development. It has also been used in the study of enzyme inhibition, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for imaging.

Mechanism of Action

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is a fluorinated benzoic acid that has a unique mechanism of action. It can act as an inhibitor of enzymes and can also act as a substrate for enzyme-catalyzed reactions. In addition, it can act as a fluorescent probe for imaging.
Biochemical and Physiological Effects
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been found to be non-toxic in laboratory animals. It has been shown to have no significant effect on biochemical and physiological parameters in laboratory animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is a versatile compound with a wide range of potential applications. It is also relatively easy to synthesize and is relatively non-toxic. The main limitation of using 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is not very soluble in water, so it may not be suitable for some applications.

Future Directions

In the future, 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% could be used in the development of new drugs, as well as in the study of enzyme inhibition and enzyme-catalyzed reactions. It could also be used as a fluorescent probe for imaging and as a reagent in organic synthesis. In addition, it could be used to develop new analytical methods and to study the effects of fluorinated compounds on biochemical and physiological parameters.

Synthesis Methods

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-trifluoromethoxyphenol with 5-fluorobenzotrifluoride in the presence of a base. The reaction is typically carried out in aqueous media at room temperature and yields a product with 95% purity.

properties

IUPAC Name

5-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-9-3-6-11(12(7-9)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFLFJAAQOFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681228
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1183674-44-3
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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